molecular formula C15H18N4O2 B2412894 N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide CAS No. 440331-90-8

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide

Cat. No. B2412894
M. Wt: 286.335
InChI Key: JYARZTCVQMWJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide” is a complex organic compound. It contains a benzotriazine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in chemistry due to their broad applicability .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a gold(I)-catalyzed cycloisomerization procedure has been applied to the synthesis of substituted 4H-benzo[d][1,3]-oxazines starting from N-(2-alkynyl)aryl benzamides .


Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. They are typically nonplanar, and the character of their nonplanarity can vary . The intramolecular hydrogen bond N–H⋅⋅⋅N is often present .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For example, the chemoselective oxygen cyclization via the 6-exo-dig pathway has been observed .

Future Directions

Compounds with a similar structure have been used in various fields, including as potential drug candidates for breast cancer treatment . Therefore, future research could potentially focus on exploring the therapeutic potential of “N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide” and similar compounds .

properties

IUPAC Name

N-cyclohexyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-14(16-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)17-18-19/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYARZTCVQMWJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide

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